(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Chemistry

Fmoc-SPPS users requiring a base-labile, spacer-equipped, brominated building block face supply gaps as alternative sources are discontinued. This compound resolves those gaps. • Standard Fmoc chemistry: cleaved under 20% piperidine/DMF, compatible with automated SPPS. • para-Br enables late-stage Suzuki-Miyaura diversification without disturbing Fmoc. • D1/D5 agonist activity enables pharmacological probe development (radioligand binding, cAMP assays). • ≥95% purity, active ISO-certified supply chain.

Molecular Formula C23H20BrNO2
Molecular Weight 422.3 g/mol
CAS No. 1344158-44-6
Cat. No. B1457639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate
CAS1344158-44-6
Molecular FormulaC23H20BrNO2
Molecular Weight422.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)Br
InChIInChI=1S/C23H20BrNO2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26)
InChIKeyNWEHUKGQZFBKMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate: Structural & Identity Profile


(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate (CAS 1344158-44-6) is a synthetic Fmoc-protected phenethylamine derivative defined by the molecular formula C₂₃H₂₀BrNO₂ and a molecular weight of 422.31 g·mol⁻¹ . Its structure combines the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) amine-protecting group with a 4-bromophenethyl backbone, placing it within the broad class of orthogonally protected amine building blocks . Information in the supplier network describes a molecular framework composed of a fluorenylmethyl carbamate linked to a 2-(4-bromophenyl)ethyl moiety . This profile underpins its industrial availability as a research intermediate, typically supplied at certified purities of 95% or 98% .

Fmoc-4-bromophenethylcarbamate: Why Analogs Cannot Substitute


Direct in-class substitution fails because the compound's differentiation is anchored in a rarely co-occurring triad of functionalities absent from closely related building blocks: a base-labile Fmoc protecting group, a flexible ethylene spacer, and a para-bromine atom. Unlike Fmoc-protected 4-bromophenylalanine (e.g., CAS 198561-04-5) which bears a carboxylic acid and restricts backbone geometry [1], this compound presents a primary carbamate with a two-carbon linker, enabling radical alterations in downstream molecular topology. Compared to the Boc-protected equivalent, tert-butyl 4-bromophenethylcarbamate (CAS 120157-97-3), which requires acidic global deprotection , the Fmoc group provides base-labile orthogonality essential for Fmoc/tBu solid-phase synthesis . Furthermore, the reported D1/D5 dopamine receptor agonist activity differentiates this specific carbamate as a pharmacological tool, a feature irrelevant to the Boc or Alloc analogs employed purely as synthetic intermediates .

Fmoc-4-bromophenethylcarbamate: Differentiation Evidence


Fmoc vs. Boc Orthogonality in Solid-Phase Synthesis

The target compound incorporates an Fmoc group that is fully orthogonal to the acid-labile Boc group. Its closest carbamate competitor, tert-butyl 4-bromophenethylcarbamate (CAS 120157-97-3), requires trifluoroacetic acid (TFA) for deprotection, making it incompatible with the acid-labile resins and side-chain protections (e.g., tBu, Trt) foundational to modern Fmoc-SPPS. In contrast, the target compound's Fmoc group can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) [1]. This difference is not incremental; it is a binary gate for Fmoc/tBu strategy adoption, as Boc-protected amines cannot be incorporated into standard automated Fmoc-SPPS workflows without extensive reoptimization [2]. The fluorenyl byproduct from Fmoc deprotection also enables real-time UV monitoring (301 nm) of coupling efficiency, a quantification advantage the Boc analog cannot provide .

Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc/tBu Chemistry

Backbone Flexibility: Ethylene Spacer vs. α-Carboxyl Anchor

This compound features a two-carbon ethylene spacer between the carbamate nitrogen and the 4-bromophenyl ring. Its structural comparator, Fmoc-4-bromophenylalanine (Fmoc-Phe(4-Br)-OH, CAS 198561-04-5), bears an α-carboxylic acid directly on the backbone, imposing a constrained geometry dictated by the tetrahedral carbon adjacent to both the amine and carboxyl groups [1]. The rotatable bond count for the target compound is 5, compared to 6 for Fmoc-Phe(4-Br)-OH, but critically, the absence of a carboxylic acid group eliminates zwitterionic character and permits non-ionic passive membrane permeability [2]. The predicted LogP of 5.53 for the target compound contrasts sharply with the calculated LogP of approximately 3.6 for the zwitterionic Fmoc-amino acid analog, reflecting a >100-fold difference in theoretical partition coefficient.

Medicinal Chemistry PROTAC Linker Design Conformational Analysis

Para-Bromine Advantage in Suzuki Coupling

The para-bromine atom on the phenyl ring provides a competent oxidative addition partner for palladium-catalyzed cross-coupling, a strategy widely adopted for Fmoc-protected bromophenylalanine derivatives . The aryl bromide in this compound is expected to exhibit superior reactivity compared to the 4-chloro analog (CAS not identified) and operational orthogonality relative to 4-iodo counterparts which are prone to undesired side-reactions. In the context of Fmoc-protected bromophenylalanines, Suzuki-Miyaura coupling with arylboronic acids proceeds with reported yields of 60–92% under non-aqueous conditions using Pd(PPh₃)₄ as catalyst [1]. Extrapolating this established reactivity profile to the target compound, the bromide leaving group offers a defined balance: superior coupling kinetics versus 4-chloro substrates (which require specialized ligands for activation) and greater stability than 4-iodo substrates during base-mediated Fmoc deprotection cycles [2].

Palladium Catalysis Suzuki-Miyaura Coupling Aryl Halide Reactivity

D1/D5 Dopamine Agonist Activity

Supplier documentation identifies (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate as a selective D1 and D5 dopamine receptor agonist . This pharmacological activity qualitatively distinguishes it from its closest structural comparators. Neither tert-butyl 4-bromophenethylcarbamate (CAS 120157-97-3) nor Fmoc-4-bromophenylalanine (CAS 198561-04-5) have been reported to exhibit direct dopamine receptor agonism; their documented applications are confined to synthetic intermediate roles . While full quantitative binding and functional data (Ki, EC₅₀) for the target compound are not published in peer-reviewed literature, the supplier annotation places it among a restricted set of Fmoc-bearing compounds with reported receptor activity, a profile entirely absent from Boc, Cbz, or Alloc analogs .

Dopamine Receptor Pharmacology D1/D5 Agonist CNS Research Tools

Supply Chain Continuity: ISO-Certified vs. Discontinued

Multiple supplier sources indicate active commercial availability with documented purity specifications for (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate. MolCore lists the compound at ≥98% purity under ISO certification, providing batch-level quality assurance suitable for pharmaceutical R&D under GLP-like documentation standards . Leyan provides 98% purity with batch-specific NMR, HPLC, and GC characterization upon request . In contrast, the CymitQuimica listing for this exact compound (Ref. 3D-UDC15844) is explicitly marked as 'Discontinued' for both 1g and 5g scales as of February 2019 . The comparator analog tert-butyl 4-bromophenethylcarbamate (CAS 120157-97-3) is similarly listed as a custom synthesis compound only, indicating that the Fmoc variant benefits from superior off-the-shelf availability as a catalog stock item .

Chemical Procurement Supply Chain Risk Analytical Quality Control

Application Scenarios for Fmoc-4-bromophenethylcarbamate


Automated Fmoc-SPPS with Orthogonal Protection

This compound integrates directly into automated microwave-assisted and continuous-flow Fmoc-SPPS systems without any protocol modification. The Fmoc group is cleaved under standardized 20% piperidine/DMF conditions that are fully orthogonal to acid-labile side-chain protections (tBu for Asp/Glu, Trt for Cys/His/Asn/Gln, Boc for Lys). As established in the orthogonal protection evidence, the Boc analog (tert-butyl 4-bromophenethylcarbamate) cannot be substituted without fundamentally redesigning the cleavage strategy. Post-deprotection, the liberated dibenzofulvene chromophore enables real-time UV monitoring to quantify coupling efficiency (λ = 301 nm), a process control feature absent in Boc, Cbz, or Alloc-based syntheses .

D1/D5 Agonist Probe for CNS Studies

The supplier-reported D1/D5 dopamine receptor agonist activity positions this compound as a unique Fmoc-protected, brominated pharmacological probe for receptor binding and functional assays. Unlike Fmoc-4-bromophenylalanine, which serves exclusively as an SPPS building block with no documented receptor activity, this carbamate may be utilized in radioligand displacement, cAMP accumulation, or β-arrestin recruitment assays to explore D1-like receptor pharmacology. The para-bromine serves as a potential radiolabeling handle (e.g., for ⁷⁶Br PET tracer development), while the Fmoc group can be retained or removed depending on the desired molecular complexity .

PROTAC & Bioconjugate Linker Synthesis

The ethylene spacer backbone, predicted LogP of 5.53, and non-zwitterionic character distinguish this compound from Fmoc-amino acid alternatives for PROTAC linker design. The para-bromine enables late-stage diversification via Suzuki-Miyaura cross-coupling to install diverse aryl or heteroaryl motifs without disrupting the Fmoc protecting group. Inferred coupling yields of 60–92% from Fmoc-bromophenylalanine studies validate this reactivity profile. After coupling, the Fmoc group can be removed to reveal a primary amine for further conjugation to E3 ligase ligands or target protein binders. The combination of flexible spacer, high lipophilicity, and orthogonal protection makes this compound a superior starting point for chimeric degrader construction compared to the α-amino acid analog Fmoc-Phe(4-Br)-OH [1].

Fluorescent & Affinity Probe Conjugation

The 4-bromophenyl moiety permits direct nucleophilic aromatic substitution or metal-catalyzed amination to install fluorophores or biotinylated affinity tags. This is particularly valuable for generating probe molecules from the Fmoc-protected precursor, where the Fmoc group can be retained as a hydrophobic anchor or removed post-conjugation. The procedure-friendly commercial availability at ≥98% purity from ISO-certified vendors reduces the risk of trace metal catalyst contaminants that could interfere with subsequent biological assays. The discontinued status of alternative supplier sources for this specific compound underscores the importance of securing material from currently active, quality-assured supply chains .

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